molecular formula C13H10O2S B5368227 (2Z)-2-(thiophen-2-ylmethylidene)-3H-1-benzofuran-3-ol

(2Z)-2-(thiophen-2-ylmethylidene)-3H-1-benzofuran-3-ol

Cat. No.: B5368227
M. Wt: 230.28 g/mol
InChI Key: MYNXYVXHUPQZDJ-WQLSENKSSA-N
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Description

(2Z)-2-(thiophen-2-ylmethylidene)-3H-1-benzofuran-3-ol is a chemical compound that features a benzofuran core with a thiophene ring attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(thiophen-2-ylmethylidene)-3H-1-benzofuran-3-ol typically involves the condensation of 2-thiophenecarboxaldehyde with 3-hydroxybenzofuran under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(thiophen-2-ylmethylidene)-3H-1-benzofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylene bridge to a more saturated form.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Halogenated derivatives of the benzofuran or thiophene rings.

Scientific Research Applications

(2Z)-2-(thiophen-2-ylmethylidene)-3H-1-benzofuran-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of (2Z)-2-(thiophen-2-ylmethylidene)-3H-1-benzofuran-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(thiophen-2-ylmethylidene)-1-benzothiophen-3-one
  • (2Z)-2-(thiophen-2-ylmethylidene)cyclohexan-1-one

Uniqueness

(2Z)-2-(thiophen-2-ylmethylidene)-3H-1-benzofuran-3-ol is unique due to its specific structural arrangement, which combines a benzofuran core with a thiophene ring. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(2Z)-2-(thiophen-2-ylmethylidene)-3H-1-benzofuran-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2S/c14-13-10-5-1-2-6-11(10)15-12(13)8-9-4-3-7-16-9/h1-8,13-14H/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNXYVXHUPQZDJ-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=CC3=CC=CS3)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(/C(=C/C3=CC=CS3)/O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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